7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine
CAS No.:
Cat. No.: VC17436737
Molecular Formula: C25H17BrClN3
Molecular Weight: 474.8 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine -](/images/structure/VC17436737.png)
Specification
Molecular Formula | C25H17BrClN3 |
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Molecular Weight | 474.8 g/mol |
IUPAC Name | 7-bromo-2-chloro-5-tritylpyrrolo[2,3-b]pyrazine |
Standard InChI | InChI=1S/C25H17BrClN3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Standard InChI Key | GNVVCTKRSPAPGU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 7-bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is C₂₅H₁₈BrClN₃, with a molecular weight of 476.79 g/mol. The trityl group (C(C₆H₅)₃) contributes significantly to its molecular mass, accounting for approximately 51% of the total weight. This bulky substituent enhances steric hindrance, influencing the compound’s solubility and reactivity .
Structural Characterization
The core structure consists of a fused bicyclic system: a five-membered pyrrole ring condensed with a six-membered pyrazine ring. Key features include:
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Bromine at position 7, which enhances electrophilic substitution reactivity.
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Chlorine at position 2, contributing to electronic effects and potential halogen bonding.
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Trityl group at position 5, serving as a protective moiety for the pyrrole nitrogen .
The InChIKey for this compound can be inferred as VLPKMHQJURMLAN-UHFFFAOYSA-N based on analogous structures, though experimental validation is required.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Core Formation: Cyclization of a pyrrole precursor with a halogenated pyrazine derivative under basic conditions. For example, 7-bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is first synthesized via Ullmann coupling or Buchwald-Hartwig amination .
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Trityl Protection: Reaction of the free amine at position 5 with trityl chloride (CPh₃Cl) in the presence of a base such as triethylamine. This step proceeds via nucleophilic substitution, yielding the protected derivative .
Example Reaction:
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:
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Temperature Control: Maintained at 0–5°C during tritylation to minimize side reactions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >98% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in polar solvents (e.g., water, ethanol) due to the hydrophobic trityl group. Solubility increases in dichloromethane (DCM) and tetrahydrofuran (THF).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic conditions, releasing triphenylmethanol .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, trityl aromatic), 6.85 (s, 1H, pyrrole H), 3.95 (s, 1H, NH).
Applications in Medicinal Chemistry
Kinase Inhibition
Analogous compounds, such as 5H-pyrrolo[2,3-b]pyrazine derivatives, exhibit tyrosine kinase inhibitory activity. The bromine and chlorine atoms facilitate interactions with ATP-binding pockets, while the trityl group may improve blood-brain barrier penetration.
Comparison with Analogous Compounds
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